Electron-Beam Sensitivity: ~10× Enhancement of Polystyrene Resist with 3 wt% DAS vs. Neat Polystyrene
Addition of 3 wt% 4,4'-diazidostilbene to polystyrene (PS) increased electron-beam sensitivity by almost one order of magnitude relative to neat polystyrene, while high resist contrast was preserved. This head-to-head comparison within the same study used PS of Mw ≥ 10⁶, for which neat PS required a sensitivity dose D_g⁰·⁵ ≈ 10 μC/cm² at 25 kV [1]. By contrast, the same study reported that poly(3-bromo-N-vinylcarbazole) without bisazide additive achieved D_g⁰·⁵ ≈ 2 μC/cm², still inferior to the bisazide-sensitized PS system when normalized for contrast and dry-etch resistance.
| Evidence Dimension | Electron-beam sensitivity (D_g⁰·⁵ dose to achieve 50% normalized resist thickness after development) |
|---|---|
| Target Compound Data | Polystyrene + 3 wt% 4,4'-diazidostilbene: sensitivity increased by ~10× vs. neat PS (approx. ≤1 μC/cm² at 25 kV, inferred from order-of-magnitude improvement) |
| Comparator Or Baseline | Neat polystyrene (Mw ≥ 10⁶): D_g⁰·⁵ ≈ 10 μC/cm² at 25 kV |
| Quantified Difference | Sensitivity improvement: ~10× (one order of magnitude); high contrast maintained |
| Conditions | Electron-beam exposure at 25 kV; polystyrene films; vacuum; development by solvent dissolution of un-crosslinked regions |
Why This Matters
This ~10× sensitivity gain directly translates to faster write times in e-beam lithography, making 4,4'-diazidostilbene-sensitized PS competitive with dedicated e-beam resists while retaining the high dry-etch resistance and contrast of the vinylaromatic polymer matrix.
- [1] Jagt, J.C. & Sevriens, A.P.G. (1980). Electron sensitive negative resists of vinylaromatic polymers. Polymer Engineering & Science, 20(16), 1082–1086. https://doi.org/10.1002/pen.760201609. View Source
